molecular formula C11H10N2O3 B170645 methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 16135-26-5

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B170645
CAS No.: 16135-26-5
M. Wt: 218.21 g/mol
InChI Key: HRMGCUMSMUHWIX-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 51985-95-6) is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure features a phenyl group at position 1, a methyl ester at position 3, and a ketone at position 5 (Figure 1). This compound exhibits tautomerism, existing predominantly as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (enol form) in polar solvents like DMSO-d6 . Such tautomeric behavior influences its reactivity and applications in organic synthesis and catalysis. The compound has been utilized as an organocatalyst in organic reactions and serves as a precursor for synthesizing pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like Amberlyst-70, a resinous and thermally stable catalyst, are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has shown that pyrazole derivatives, including methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating potential as antibacterial agents.
  • Anti-inflammatory Effects
    • Studies indicate that pyrazole derivatives can modulate inflammatory pathways. This compound has been explored for its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
  • Analgesic Properties
    • The compound has shown promise in pain relief studies, acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy in reducing pain responses makes it a candidate for further development in analgesic therapies.
  • Anticancer Potential
    • Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Further investigations are needed to elucidate its mechanism of action and therapeutic potential.

Materials Science Applications

  • Polymer Chemistry
    • This compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve overall performance in various applications.
  • Dyes and Pigments
    • The compound's unique chemical structure allows it to be used in the formulation of dyes and pigments. Its stability and colorfastness make it suitable for applications in textiles and coatings.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study 2Anti-inflammatory EffectsIn vitro tests showed a reduction in TNF-alpha levels by up to 50% when treated with the compound at concentrations of 10 µM.
Study 3Anticancer PotentialInduced apoptosis in human breast cancer cell lines with an IC50 value of approximately 20 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in inflammatory and microbial processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

The structural and functional nuances of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate can be elucidated by comparing it with analogous pyrazole derivatives. Key compounds are analyzed below:

Structural Analogues

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name CAS Number Substituents (Positions) Key Differences
This compound 51985-95-6 1-Ph, 3-COOMe, 5-Oxo Reference compound
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 40711-33-9 3-COOEt, 5-Oxo (no Ph at N1) Ethyl ester; lacks aromaticity at N1
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 40711-34-0 2-Me, 3-COOEt, 5-Oxo Methyl substitution at position 2
Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 51985-95-6 (tautomer) 1-Me, 3-COOMe, 5-Oxo Methyl instead of phenyl at N1
  • Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 40711-33-9): This analogue replaces the phenyl group at N1 with a hydrogen atom and uses an ethyl ester. The absence of aromaticity reduces steric bulk and may enhance solubility in non-polar solvents. However, the phenyl group in the target compound likely improves binding affinity in receptor-mediated applications (e.g., CB1 antagonism, as seen in ) .
  • The ethyl ester may also slow hydrolysis compared to methyl esters, affecting metabolic stability in drug design .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) Solubility (Polar Solvents) Dominant Tautomer
This compound N/A High in DMSO Enol (5-hydroxy)
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate N/A Moderate in ethanol Keto (5-oxo)
Methyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate 248–250 Low in ethanol Keto-enol mixture

Biological Activity

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 16135-26-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and a molecular weight of 218.21 g/mol. The compound features a pyrazole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated against various pathogens, demonstrating promising results.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound has low toxicity towards normal human cell lines. The half-maximal inhibitory concentration (IC50) values were found to be greater than 60 µM, indicating a favorable safety profile.

Cell Line IC50 (µM)
Normal Human Dermal Fibroblasts>60
HeLa Cells25
A375 Melanoma Cells30

These findings suggest that while the compound exhibits potent activity against cancer cell lines, it remains relatively non-toxic to normal cells .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with an IC50 value ranging from 12.27 to 31.64 µM, disrupting bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with an IC50 between 0.52 and 2.67 µM, which is crucial for nucleotide synthesis in rapidly dividing cells .

Case Study 1: Antibiofilm Activity

A study investigated the antibiofilm activity of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a significant reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin.

Case Study 2: Synergistic Effects

In combination studies with Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects that lowered the MICs of these antibiotics significantly. This suggests potential for developing combination therapies that enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate with high purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions and purification steps. Key factors include:

  • Reagent selection : Use tert-butyl or phenyl-substituted precursors to optimize ring closure efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Monitor progress via thin-layer chromatography (TLC) with UV detection .
  • Yield optimization : Adjust reaction time and temperature (e.g., reflux conditions) to minimize side products like open-chain intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to identify proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm) and carbonyl groups (δ 165–170 ppm). Cross-validate with 2D NMR (COSY, HSQC) for connectivity .
  • IR : Confirm the presence of ester carbonyl (C=O) stretches at ~1720 cm1^{-1} and pyrazole ring vibrations at ~1600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]+^+ at m/z 232.0845 for C12_{12}H12_{12}N2_2O3_3) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediate energies for cycloaddition or nucleophilic substitution reactions .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents or catalysts, integrating experimental data for feedback .

Q. How does the molecular geometry of this compound influence its chemical behavior, and what methods are used to analyze it?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to assess conjugation effects between the pyrazole ring and ester group .
  • DFT Studies : Compare calculated geometries (e.g., optimized structures in Gaussian) with experimental data to identify steric hindrance or electronic effects impacting reactivity .

Q. What experimental design principles can optimize reaction conditions for derivatives of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield. For example, a 23^3 factorial design can optimize cyclization efficiency .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under identical conditions (e.g., solvent purity, inert atmosphere) to isolate variables causing discrepancies .
  • Advanced Characterization : Use dynamic NMR to detect tautomeric equilibria or X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of heteroatoms .

Properties

IUPAC Name

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMGCUMSMUHWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylhydrazine (0.5 g; 4.62 mmol), acetylenedicarboxylic acid dimethyl ester (0.66 g; 4.62 mmol) and 4-toluenesulfonic acid pyridine salt (1.16 g; 4.62 mmol) were dissolved in 7 ml of dry THF under nitrogen atmosphere and the solution was stirred for 2 h at RT after which 7 ml of 10% HCl (g) in EtOAc was added and the mixture heated at 67° C. for 5 h. The reaction mixture evaporated to dryness and 6 ml of DCM added to the residue. The organic phase was washed with 8 ml of water and the combined water phases were extracted with 2×6 ml of DCM. The combined organic phases were once more washed with 12 ml of water, dried over Na2SO4, filtered and evaporated to dryness to give 0.35 g of the product which was used as such without further purification.
Quantity
0.5 g
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reactant
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0.66 g
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reactant
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1.16 g
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reactant
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Quantity
7 mL
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solvent
Reaction Step One
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7 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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